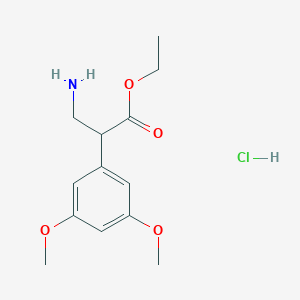

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

Description

Properties

IUPAC Name |

ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3;/h5-7,12H,4,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLWRPVBWATCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC(=CC(=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

- The initial step involves the condensation of a suitable substituted benzaldehyde derivative (e.g., 3,5-dimethoxybenzaldehyde) with ethyl nitroacetate.

- This condensation typically occurs in ethanol under reflux conditions with ammonium acetate as a catalyst.

- The reaction temperature is maintained around 80–100°C.

- This step yields the nitro-substituted intermediate ester.

Reduction of Nitro Group

- The nitro intermediate is subjected to catalytic hydrogenation to reduce the nitro group to an amine.

- Common conditions include hydrogen gas with palladium on carbon (Pd-C) as a catalyst.

- The reaction is carried out in methanol under mild pressure (20–25 psi) for approximately 6 hours.

- This reduction step yields Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate.

Formation of Hydrochloride Salt

- The free amine ester is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This step is usually conducted by dissolving the amine ester in an appropriate solvent (e.g., ethanol or ether) and adding HCl gas or aqueous HCl.

- The salt precipitates out and is isolated by filtration and drying.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 3,5-Dimethoxybenzaldehyde, ethyl nitroacetate, ammonium acetate, ethanol | 80–100°C | 4–6 hours | ~70 | Reflux, catalyst ammonium acetate |

| Reduction | H₂ gas, Pd-C catalyst, methanol | 20–25 psi H₂, RT | 6 hours | >85 | Catalytic hydrogenation |

| Hydrochloride Formation | HCl gas or aqueous HCl, solvent (ethanol/ether) | Room temperature | 1–2 hours | Quantitative | Salt precipitation and isolation |

Alternative Synthetic Approaches

While the above method is standard, alternative approaches reported in related compounds (e.g., ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate) include:

- Rodionov Reaction : A two-step process involving condensation of substituted benzaldehydes with ethyl nitroacetate followed by reduction.

- Use of Chiral Auxiliaries : For enantioselective synthesis, chiral ligands such as (R)- or (S)-BINOL can be introduced during reduction to achieve high enantiomeric excess (>90%).

- Continuous Flow Reactors : Industrial scale synthesis may employ continuous flow reactors to optimize reaction efficiency and yield.

- Solid Acid Catalysts : To facilitate esterification, solid acid catalysts may replace corrosive liquid acids, reducing waste and improving sustainability.

Analytical Validation of the Product

The purity and structural integrity of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride are confirmed by:

- High-Performance Liquid Chromatography (HPLC) : Using reverse-phase C18 columns with UV detection at 254 nm to ensure purity >98%.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic signals for the ethyl ester group (triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm), aromatic protons (δ 6.8–7.2 ppm), and amine protons (δ 2.8–3.1 ppm).

- X-ray Crystallography : Used to confirm stereochemistry and molecular conformation, often revealing crystal systems such as tetragonal with specific space groups.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Key Parameters | Yield/Outcome |

|---|---|---|---|---|

| Condensation | Formation of nitro-substituted ester | 3,5-Dimethoxybenzaldehyde, ethyl nitroacetate, ammonium acetate, ethanol reflux | 80–100°C, 4–6 h | ~70% |

| Reduction | Catalytic hydrogenation of nitro group | H₂, Pd-C catalyst, methanol | 20–25 psi H₂, RT, 6 h | >85% |

| Hydrochloride salt formation | Treatment with HCl to form hydrochloride salt | HCl gas or aqueous HCl, ethanol/ether | Room temperature, 1–2 h | Quantitative precipitation |

| Enantioselective synthesis (optional) | Use of chiral auxiliaries during reduction | Chiral ligands (e.g., BINOL) | Controlled stereochemistry | >90% enantiomeric excess |

| Industrial scale methods | Continuous flow reactors and solid acid catalysts | Flow reactors, solid acid catalysts | Optimized for yield and efficiency | Enhanced scalability |

Research Findings and Notes

- The condensation-reduction sequence is a well-established and efficient route for synthesizing amino acid esters with aromatic substitutions.

- The hydrochloride salt form improves the compound's stability and handling properties.

- Enantioselective synthesis is feasible and important for pharmaceutical applications where stereochemistry impacts biological activity.

- Industrial methods are evolving toward greener chemistry approaches, including solid catalysts and continuous flow processes.

- Analytical techniques are critical for ensuring product quality, especially for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is an amino acid derivative that serves as a scaffold in the design of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and other conditions.

2. Biological Activity

Research indicates that compounds with methoxy-substituted phenyl rings often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The unique combination of the amino group and the methoxy groups may enhance the compound's lipophilicity, potentially increasing its bioavailability .

Organic Synthesis

1. Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies involving condensation reactions and reductions. Starting materials such as 3,5-dimethoxybenzaldehyde and ethyl acrylate are commonly used in laboratory settings to produce this compound.

2. Industrial Applications

In industrial contexts, scaling up the synthesis using continuous flow reactors has been explored to improve yield and consistency. This method allows for precise control over reaction conditions, leading to higher purity products suitable for various applications.

Case Studies

Case Study 1: Neurological Applications

A study investigated the neuroprotective effects of similar compounds derived from amino acid scaffolds. This compound was included in screening assays to evaluate its potential in protecting neuronal cells from oxidative stress. Results indicated promising activity that warrants further exploration in vivo .

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory properties of methoxy-substituted phenyl compounds. This compound was tested alongside other derivatives to assess its efficacy in reducing inflammation markers in cell cultures. The compound showed significant inhibition of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride

- CAS Number : 264188-51-4

- Molecular Formula: C₁₃H₂₀ClNO₄ (calculated based on structural analogs)

- Molecular Weight : ~289.76 g/mol (calculated; conflicting data in suggests 244.31 g/mol, likely a typographical error)

- Purity : 95.0% (commercial grade)

Structural Features: The compound consists of a propanoate ester backbone with an amino group at position 3 and a 3,5-dimethoxyphenyl substituent at position 2. The hydrochloride salt enhances stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Dimethoxy vs. 3,5-Dimethoxy Derivatives

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate HCl (CAS: 16226-24-7) :

- Key Difference : Methoxy groups at positions 3 and 4 on the phenyl ring (vs. 3 and 5 in the target compound).

- Molecular Weight : 289.76 g/mol (identical backbone, differing only in substituent positions).

- Biological Activity: Positional isomerism may alter receptor binding; for example, symmetric substituents could enhance interactions with enzymes requiring planar symmetry.

Halogen-Substituted Analogs

Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate HCl (CAS: PH013735) :

- Key Difference : Diiodo and hydroxy groups replace methoxy substituents.

- Molecular Weight : 483.47 g/mol (vs. ~289.76 g/mol for the target compound).

- Impact: Electron Effects: Iodine’s electron-withdrawing nature reduces electron density on the aromatic ring, contrasting with methoxy’s electron-donating properties.

Ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate :

- Key Difference: Bromine atoms and benzylamino substitution.

- Impact :

- Reactivity : Bromine facilitates nucleophilic substitution reactions, unlike the stable methoxy groups in the target compound.

Functional Group Variants

Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxypropanoate (CAS: 151541-15-0) :

- Key Difference : Additional benzyloxy and hydroxy groups.

- Similarity Score : 0.69 (structural similarity algorithm).

- Impact :

- Solubility : Benzyloxy increases hydrophobicity, reducing aqueous solubility compared to the target compound.

- Synthetic Utility : The hydroxy group offers a site for further functionalization.

Amino-Alcohol Derivatives with Heterocycles

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (CAS: Unspecified) :

- Key Difference : Thiophene and naphthol moieties replace the dimethoxyphenyl group.

- Impact :

- Electronic Profile : Thiophene’s aromaticity differs from phenyl, altering π-π stacking interactions in drug-receptor binding.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely parallels methods used for analogs, such as reductive amination or esterification (e.g., tetrabutylammonium borohydride reduction in ) .

- Toxicity Profile : Structural analogs like the 3,4-dimethoxy derivative carry warnings for skin irritation (H315) and respiratory sensitization (H335) , suggesting substituent positions influence safety.

- Pharmacological Potential: Symmetric 3,5-dimethoxy substitution may enhance binding to serotonin receptors, as seen in related CNS-active compounds .

Biological Activity

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (also known as Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl) is a compound with significant potential in various biological applications. Its unique structure, characterized by an ethyl ester group, an amino group, and a dimethoxyphenyl moiety, positions it as a versatile candidate for research in medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula : C13H20ClNO4

- Molecular Weight : 277.76 g/mol

- CAS Number : 264188-51-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, influencing various physiological processes. The presence of the amino group allows for potential interactions with neurotransmitter systems, while the dimethoxyphenyl group enhances its lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it showed promising results in inhibiting the proliferation of various cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analysis.

Case Studies

- Antiviral Activity : A study explored the efficacy of this compound against viral infections. The compound demonstrated significant antiviral activity against pseudoviruses with IC50 values ranging from 0.012 to 0.034 mg/mL in HEK293T-ACE2 cells, highlighting its potential in treating viral infections like SARS-CoV-2 .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 3-amino-2-(3,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid). Optimization involves controlling stoichiometry, temperature, and reaction time. For purification, techniques like recrystallization (e.g., using ethyl acetate) or column chromatography are effective. Reaction progress can be monitored via TLC, with lithium hydroxide hydrolysis serving as a reference for deprotection steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), amino (δ ~1.5–2.5 ppm), and ester carbonyl (δ ~170 ppm) groups.

- IR spectroscopy : Identify ester C=O stretches (~1700–1750 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹).

- TLC : Monitor reaction progress using ethyl acetate/hexane solvent systems.

- Melting point analysis : Compare observed values with literature data to assess purity .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1–3 months) can predict degradation pathways. Hydrolysis of the ester group is a primary concern, necessitating pH-controlled environments .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can predict electron density distribution, identifying nucleophilic (e.g., amino group) and electrophilic (e.g., ester carbonyl) sites. Molecular docking studies with target proteins (e.g., enzymes interacting with dimethoxyphenyl moieties) can elucidate binding affinities. QSAR models may link structural features (e.g., methoxy substituent positions) to bioactivity .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Contradictory NMR peaks : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping aromatic protons.

- Unexpected byproducts : Employ LC-MS or GC-MS to identify impurities. For example, residual ethanol in the reaction mixture could lead to ethyl ether derivatives.

- Reaction failure : Verify reagent purity (e.g., anhydrous conditions for esterification) and consider alternative catalysts (e.g., DMAP for acyl transfer) .

Q. How can researchers design derivatives to enhance solubility or bioavailability while retaining activity?

- Solubility : Introduce polar groups (e.g., hydroxyl via oxidation of the methoxy group) or prepare hydrochloride salts.

- Bioavailability : Replace the ethyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) for enhanced membrane permeability.

- Activity retention : Use bioisosteric replacements (e.g., replacing methoxy with ethoxy) guided by SAR studies .

Q. What advanced analytical techniques are critical for studying degradation products or metabolic pathways?

- High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of degradation fragments.

- HPLC-PDA/MS : Track metabolite formation in in vitro hepatic microsome assays.

- X-ray crystallography : Resolve structural changes in degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Methodological Guidance

Q. How should researchers handle discrepancies between theoretical and experimental yields?

- Theoretical yield calculation : Account for stoichiometry, side reactions (e.g., dimerization), and purification losses.

- Yield optimization : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading).

- Error analysis : Quantify unreacted starting material via quantitative NMR or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Q. How can researchers validate the biological relevance of this compound in target assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.